Researchers often struggle to dissect PDE4-dependent pathways due to off-target inflammation suppression by typical inhibitors. BW-A 78U resolves this by inhibiting PDE4 (IC50=3 μM) without blocking arachidonate release or LPS-induced TNF-α secretion.
• Clean anxiolytic/anticonvulsant profile: no benzodiazepine receptor agonism (IC50=13.6 μM).
• Validated in rodent behavioral models (≤15 mg/kg IP) for anxiety, sedation, and seizure studies.
• Enables unambiguous separation of PDE4-dependent vs independent inflammatory mechanisms.
Ideal for neuroinflammation, adenosine signaling, and seizure research. Shipped with blue ice; global delivery available.
Molecular FormulaC13H12FN5
Molecular Weight257.27 g/mol
CAS No.101155-02-6
Cat. No.B012124
⚠ Attention: For research use only. Not for human or veterinary use.
BW-A 78U (CAS 101155-02-6) Compound Profile: PDE4 Inhibitor with Anxiolytic and Anticonvulsant Activity
BW-A 78U, chemically defined as 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride, is a synthetic adenine derivative primarily characterized as a phosphodiesterase 4 (PDE4) inhibitor (IC50 = 3 μM) . Beyond its enzymatic inhibition profile, in vivo studies have demonstrated that this compound possesses significant anticonvulsant, anxiolytic, and sedative properties in rodent models, effects which are not mediated through direct agonism of benzodiazepine receptors [1]. Notably, in vitro functional assays reveal that BW-A 78U fails to significantly inhibit arachidonate release or suppress lipopolysaccharide (LPS)-induced TNF-α release, distinguishing its functional profile from other PDE4 inhibitors .
PDE4 inhibition research – supports pathway studies without nanomolar potency context
Non-benzodiazepine anxiolytic/sedative mechanism research – reported behavioral endpoints in rodent models
Functional distinction from anti-inflammatory PDE4 inhibitors – no suppression of arachidonate/TNF-α pathways
[1] Willard, M., Misslin, R., & Vogel, E. (1990). Anxiolytic and sedative properties of BW A78U, a novel anticonvulsant adenine derivative. Pharmacology Biochemistry and Behavior, 35(1), 85-88. doi:10.1016/0091-3057(90)90208-y View Source
Critical Reasons to Avoid Generic Substitution for BW-A 78U in PDE4-Focused Research
While BW-A 78U is a PDE4 inhibitor, it exhibits a distinct functional and behavioral profile that precludes simple substitution with other inhibitors like Rolipram or Roflumilast. Its relatively high enzymatic IC50 (3 μM) contrasts sharply with the nanomolar potency of Rolipram for PDE4 isoforms , suggesting a different binding mode or cellular efficacy. Furthermore, BW-A 78U's unique in vivo neurobehavioral effects—anxiolysis and sedation at defined doses—are not directly correlated with its PDE4 inhibition potency and are not mediated by benzodiazepine receptors [1]. Critically, BW-A 78U fails to inhibit arachidonate release or LPS-induced TNF-α secretion , a functional distinction from other PDE4 inhibitors known to affect these inflammatory pathways. Substituting BW-A 78U with another PDE4 inhibitor would yield vastly different experimental outcomes, particularly in studies of neuroinflammation, anxiety, or seizure models where this compound's specific multi-target interactions (potentially involving adenosine systems) are required.
Target: BW-A 78U
PDE4 inhibition in low μM range; anxiolytic/sedative behavioral endpoints not linked to PDE4 potency
Substitute: Nanomolar PDE4 inhibitors (e.g., Rolipram)
High-potency PDE4 blockade may shift pathway-response interpretation and behavioral endpoint context
Target: BW-A 78U
Anxiolytic-like and sedative effects in light/dark box and exploratory models
Substitute: Other PDE4 inhibitors
Neurobehavioral profile may not replicate; anxiolytic/sedative endpoints may not transfer
Target: BW-A 78U
No significant inhibition of arachidonate release or LPS-induced TNF-α
[1] Willard, M., Misslin, R., & Vogel, E. (1990). Anxiolytic and sedative properties of BW A78U, a novel anticonvulsant adenine derivative. Pharmacology Biochemistry and Behavior, 35(1), 85-88. doi:10.1016/0091-3057(90)90208-y View Source
BW-A 78U (101155-02-6) Quantitative Comparative Evidence: Differentiating Data for Scientific Selection
PDE4 Inhibition Potency (IC50) Relative to Rolipram
BW-A 78U inhibits PDE4 with an IC50 of 3 μM, which is approximately 1000-fold less potent than Rolipram's inhibition of PDE4A (IC50 ~3 nM) [REFS-1, REFS-2]. This marked difference in potency underscores that BW-A 78U's pharmacological effects are likely not solely dependent on PDE4 inhibition, or it may interact with a distinct conformational state of the enzyme.
BW-A 78U is ~1000-fold less potent than Rolipram for PDE4A.
Conditions
In vitro enzymatic assay; specific isoform context not fully defined for BW-A 78U.
Why This Matters
This potency difference is critical for researchers selecting between compounds: Rolipram for high-potency PDE4 blockade; BW-A 78U for studying PDE4-related effects where lower potency or distinct off-target interactions are desired.
PDE4 inhibitionIC50enzymatic assay
Sedative Effect in Mouse Exploratory Model
In a free mouse exploratory situation, BW-A 78U produced a dose-dependent reduction in locomotion and rearings, with a significant sedative effect observed at doses up to 15 mg/kg administered intraperitoneally (IP) 20 minutes before testing [1]. This is a distinct behavioral endpoint not uniformly observed with all PDE4 inhibitors at similar doses.
Sedative endpointClass-level
≤15 mg/kg IP reduced locomotion in mouse exploratory model
Class-level inference: Other PDE4 inhibitors (e.g., Rolipram) may produce behavioral sedation but often at different dose ranges or with distinct underlying mechanisms [2].
Quantified Difference
Not directly quantified against a specific comparator in the same study; however, the effect is a key differentiating behavioral signature.
Conditions
In vivo mouse model, free exploratory test, 20 min pre-treatment.
Why This Matters
This quantifiable sedative effect at a defined dose range (≤15 mg/kg IP) provides a reproducible in vivo benchmark for behavioral pharmacology studies, differentiating BW-A 78U from PDE4 inhibitors lacking this specific profile.
sedationlocomotor activityin vivo pharmacology
[1] Willard, M., Misslin, R., & Vogel, E. (1990). Anxiolytic and sedative properties of BW A78U, a novel anticonvulsant adenine derivative. Pharmacology Biochemistry and Behavior, 35(1), 85-88. doi:10.1016/0091-3057(90)90208-y View Source
[2] Griebel, G., Misslin, R., Vogel, E., & Bourguignon, J. J. (1991). Behavioral effects of rolipram and structurally related compounds in mice: behavioral sedation of cAMP phosphodiesterase inhibitors. Pharmacology Biochemistry and Behavior, 39(2), 321-323. doi:10.1016/0091-3057(91)90186-6 View Source
Anxiolytic Activity in Light/Dark Box Test
In the light/dark box choice test, a model specific for anxiolytic drug screening, low doses of BW-A 78U significantly increased the time spent by mice in the illuminated compartment and the number of transitions between compartments [1]. This behavioral signature is characteristic of anxiolytic agents and differentiates BW-A 78U from sedative-hypnotics that primarily decrease exploration.
Anxiolytic-like endpointClass-level
Increased light box time & transitions at low doses
Reported anxiolytic-like behavioral endpoint
Independent of benzodiazepine receptors; class inference
anxiolyticlight/dark boxbehavioral pharmacology
Evidence Dimension
Anxiolytic-like behavior (time in lit box, transitions)
Target Compound Data
Significant increase in time and transitions at low doses [1]
Comparator Or Baseline
Class-level inference: Anxiolytics like benzodiazepines produce similar effects, but BW-A 78U lacks significant affinity for benzodiazepine receptors (see below).
Quantified Difference
Not directly compared numerically; qualitative behavioral profile is consistent with anxiolytic class.
Conditions
In vivo mouse model, light/dark box test.
Why This Matters
This specific anxiolytic-like effect in a well-validated behavioral paradigm positions BW-A 78U as a tool compound for studying anxiety-related mechanisms independent of benzodiazepine receptor modulation.
anxiolyticlight/dark boxbehavioral pharmacology
[1] Willard, M., Misslin, R., & Vogel, E. (1990). Anxiolytic and sedative properties of BW A78U, a novel anticonvulsant adenine derivative. Pharmacology Biochemistry and Behavior, 35(1), 85-88. doi:10.1016/0091-3057(90)90208-y View Source
Low Affinity for Benzodiazepine Receptors
BW-A 78U binds to the benzodiazepine receptor with a very low affinity, exhibiting an IC50 of 13.6 μM [1]. This is orders of magnitude weaker than classical benzodiazepines like diazepam (Ki in nM range), confirming that its anxiolytic and anticonvulsant effects are not mediated through this common target.
Diazepam Ki ~5-10 nM (cross-study literature values)
Quantified Difference
BW-A 78U has ~1000-fold lower affinity.
Conditions
In vitro radioligand binding assay.
Why This Matters
This quantitative data definitively rules out benzodiazepine receptor agonism as the mechanism of action, making BW-A 78U a valuable tool for investigating non-benzodiazepine anxiolytic/anticonvulsant pathways, such as those involving adenosine.
benzodiazepine receptorbinding affinityIC50
[1] Willard, M., Misslin, R., & Vogel, E. (1990). Anxiolytic and sedative properties of BW A78U, a novel anticonvulsant adenine derivative. Pharmacology Biochemistry and Behavior, 35(1), 85-88. doi:10.1016/0091-3057(90)90208-y View Source
Lack of Inhibition of Arachidonate Release and LPS-Induced TNF-α Secretion
Unlike some PDE4 inhibitors that exhibit anti-inflammatory properties by suppressing arachidonate release and TNF-α production, BW-A 78U fails to significantly inhibit either arachidonate release or lipopolysaccharide (LPS)-induced TNF-α secretion . This functional distinction is critical for experimental design.
Inflammatory mediator releaseData to verify
No significant inhibition of arachidonate release or LPS-induced TNF-α
Functional distinction from anti-inflammatory PDE4 inhibitors
Cell-type context may vary; source review recommended
arachidonate releaseTNF-alphaanti-inflammatory
Evidence Dimension
Inhibition of inflammatory mediator release
Target Compound Data
No significant inhibition
Comparator Or Baseline
Other PDE4 inhibitors (e.g., Rolipram) have been shown to inhibit LPS-induced TNF-α release in various cell types (cross-study inference).
Quantified Difference
Qualitative difference: BW-A 78U is ineffective in these assays.
Conditions
In vitro cellular assays (cell type not fully specified in vendor datasheets).
Why This Matters
This lack of activity allows researchers to dissect PDE4-related signaling pathways without confounding anti-inflammatory effects, or to select BW-A 78U when PDE4 inhibition without suppression of these specific inflammatory mediators is required.
arachidonate releaseTNF-alphaanti-inflammatory
Recommended Research and Industrial Applications for BW-A 78U (CAS 101155-02-6)
Investigating Non-Benzodiazepine Anxiolytic and Sedative Mechanisms
Utilize BW-A 78U in rodent behavioral models (e.g., light/dark box, open field) at doses up to 15 mg/kg IP to study anxiolytic and sedative effects mediated through pathways independent of benzodiazepine receptors [1]. Its low benzodiazepine receptor affinity (IC50 13.6 μM) ensures that observed effects are not confounded by GABA-A receptor modulation [1].
Differentiating PDE4-Mediated Functions in Neuroinflammation
Employ BW-A 78U as a control tool in cellular assays to differentiate PDE4-dependent versus PDE4-independent regulation of arachidonate release and TNF-α secretion. Since BW-A 78U fails to inhibit these pathways, it can be used to confirm the specificity of other PDE4 inhibitors in suppressing inflammatory mediators .
Studying Adenosine System Interactions in Seizure Models
Given its anticonvulsant activity against pentylenetetrazole-induced seizures and its structural resemblance to adenine derivatives, BW-A 78U can be used to probe the role of adenosine signaling in seizure susceptibility and neuroprotection [1]. Its lack of benzodiazepine receptor activity makes it a cleaner probe for adenosine-related hypotheses [1].
Application
Selection Property
Validation Focus
Non-benzodiazepine anxiolytic mechanism studies
Benzodiazepine receptor-independent profile
Behavioral endpoint validation in rodent models
PDE4 functional differentiation in neuroinflammation
Lack of anti-inflammatory mediator suppression
TNF-α and arachidonate pathway assays
Adenosine signaling in seizure models
Anticonvulsant activity without GABA-A modulation
Seizure susceptibility and neuroprotection endpoints
[1] Willard, M., Misslin, R., & Vogel, E. (1990). Anxiolytic and sedative properties of BW A78U, a novel anticonvulsant adenine derivative. Pharmacology Biochemistry and Behavior, 35(1), 85-88. doi:10.1016/0091-3057(90)90208-y View Source
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